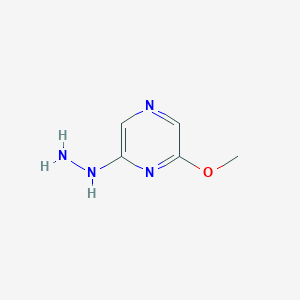
3-Methyl-4-(2-methylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(2-methylphenoxy)aniline is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Bi-functionalized Luminescent Metal-Organic Frameworks
A study by Jin and Yan (2021) in "Talanta" discusses the design of a bi-functionalized luminescent metal-organic framework, Eu@MOF-253-CH3, for the detection of 4-Aminophenol (4-AP), a biomarker for aniline in urine. This framework shows potential for monitoring 4-AP concentrations in the human urinary system, indicating applications in health screening and pre-diagnosis (Jin & Yan, 2021).
2. Synthesis of Aniline Derivatives
Research in "Applied Chemical Industry" by Wen Zi-qiang (2007) focuses on the synthesis of various aniline derivatives, such as 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline. The process emphasizes high yield and minimal environmental impact, highlighting the chemical's role in the development of sustainable synthetic methods (Wen Zi-qiang, 2007).
3. Catalytic Oxidation of Phenolic and Aniline Compounds
A study published in the "Journal of Hazardous Materials" by Zhang et al. (2009) explores the use of Fe3O4 magnetic nanoparticles in the catalytic oxidation of phenolic and aniline compounds. This research suggests potential environmental applications for the removal of these compounds from aqueous solutions (Zhang et al., 2009).
4. Medicinal Chemistry Applications
Kenny et al. (2004) in "Journal of Medicinal Chemistry" discuss the synthesis and characterization of various metabolites of diclofenac, including aniline derivatives. The study provides insights into the biochemical pathways and potential therapeutic implications of these compounds (Kenny et al., 2004).
5. Schiff Base Complexes in Inorganic Chemistry
Osowole (2011) in "International Journal of Inorganic Chemistry" investigates Schiff base complexes involving 4-(thiophen-3-yl)-aniline. The study provides detailed characterizations of these complexes, contributing to the understanding of their chemical and physical properties (Osowole, 2011).
6. Uptake Monitoring Using Modified Zeolites
Research in "Analytica Chimica Acta" by Razee and Masujima (2002) explores the uptake of aniline derivatives using modified zeolites. The study evaluates the efficiency of zeolites in removing environmental pollutants, which could have implications for environmental monitoring and remediation (Razee & Masujima, 2002).
Eigenschaften
IUPAC Name |
3-methyl-4-(2-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-5-3-4-6-13(10)16-14-8-7-12(15)9-11(14)2/h3-9H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJOAOYCGNYUPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
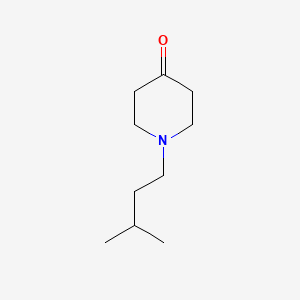
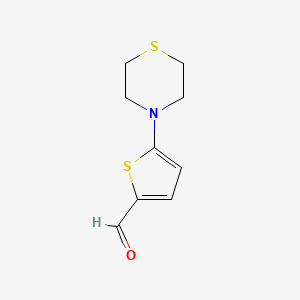

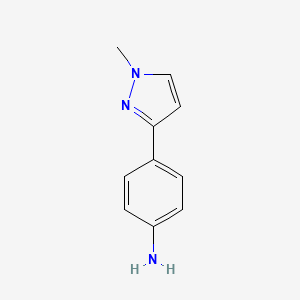
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)
![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)
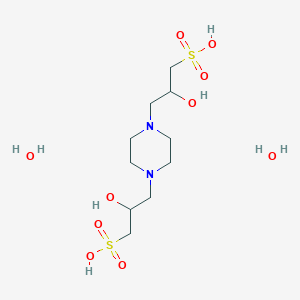
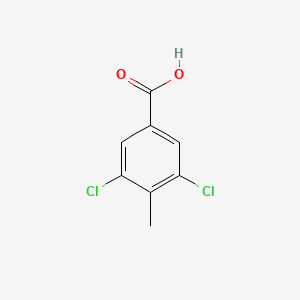
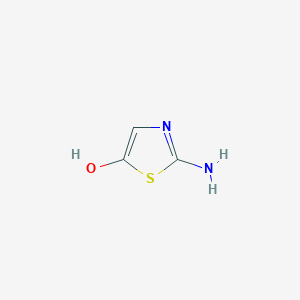
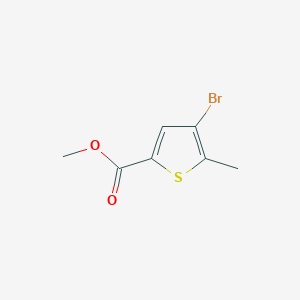

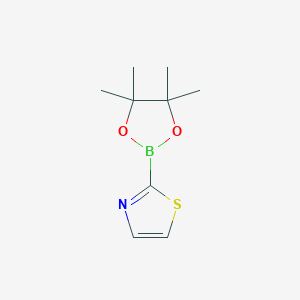
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)
